7-Hexadecyne, 16,16-diethoxy-

Description

BenchChem offers high-quality 7-Hexadecyne, 16,16-diethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hexadecyne, 16,16-diethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

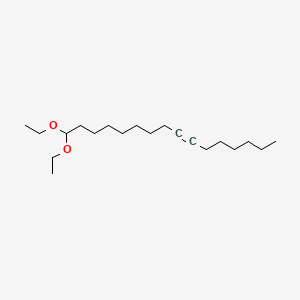

Structure

3D Structure

Properties

CAS No. |

71487-14-4 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

16,16-diethoxyhexadec-7-yne |

InChI |

InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-10,13-19H2,1-3H3 |

InChI Key |

NZRXKRWZTKRDRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCCCCCCCC(OCC)OCC |

Origin of Product |

United States |

Catalysis:catalytic Reagents Are Superior to Stoichiometric Reagents As They Are Used in Small Amounts and Can Be Recycled, Reducing Waste.yale.edunih.govthe Synthesis of Both Alkynes and Acetals Benefits Greatly from Catalysis.

Alkyne Synthesis: Recyclable catalysts, such as those supported on polymers, silica (B1680970), or magnetic nanoparticles, align with green chemistry principles by combining the benefits of homogeneous (high activity) and heterogeneous (ease of separation) catalysis. rsc.orgnih.gov

Acetal (B89532) Synthesis: Classical acetal synthesis often uses corrosive acid catalysts. ijsdr.org Greener alternatives include reusable heterogeneous catalysts, such as silica-alumina hydrates or metal-organic frameworks (MOFs), which can be easily filtered and reused. nih.govtue.nl Photo-organocatalytic methods that avoid metals and stoichiometric acids have also been developed for acetalization. rsc.orgrsc.org

Design for Energy Efficiency:energy Requirements Should Be Minimized by Conducting Reactions at Ambient Temperature and Pressure Whenever Possible.yale.edusigmaaldrich.comthe Development of Catalytic Systems That Operate Under Mild Conditions is a Key Goal. for Example, a Photo Organocatalytic Protocol for Acetalization Has Been Developed That Uses Inexpensive Household Lamps As a Light Source at Ambient Temperature.rsc.orgsimilarly, Efficient Recyclable Catalysts for Alkyne Functionalization Can Operate at Room Temperature.nih.gov

Reactivity at the Carbon-Carbon Triple Bond

The internal alkyne is a region of high electron density, making it susceptible to a variety of addition reactions. Its unsymmetrical nature, with a hexyl group on one side and a longer diethoxy-substituted alkyl chain on the other, influences the regioselectivity of certain transformations.

The triple bond of 7-Hexadecyne, 16,16-diethoxy- can be fully or partially reduced using catalytic hydrogenation. Complete hydrogenation to the corresponding alkane, 1,1-diethoxyhexadecane, is achieved with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

More synthetically useful is the partial reduction, or semihydrogenation, to an alkene. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions. wikipedia.org

Syn-addition (Formation of (Z)-alkene): Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond. wikipedia.orgrsc.org This process yields the (Z)-alkene, (Z)-7-Hexadecene, 16,16-diethoxy-. Other catalyst systems, including nickel nanoparticles (Ni-NPs) in an ionic liquid, can also achieve high selectivity for the (Z)-isomer under mild conditions. rsc.org

Anti-addition (Formation of (E)-alkene): To obtain the (E)-alkene, (E)-7-Hexadecene, 16,16-diethoxy-, a dissolving metal reduction is typically employed. The Birch reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, facilitates the anti-addition of hydrogen, leading to the more stable trans or (E)-isomer. wikipedia.org

| Reaction | Reagents | Primary Product | Stereochemistry |

| Full Hydrogenation | H₂, Pd/C | 1,1-Diethoxyhexadecane | N/A |

| Semihydrogenation | H₂, Lindlar's Catalyst | (Z)-7-Hexadecene, 16,16-diethoxy- | cis (Z) |

| Semihydrogenation | Na, NH₃ (l) | (E)-7-Hexadecene, 16,16-diethoxy- | trans (E) |

The alkyne functionality serves as an excellent dipolarophile in [3+2] cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction provides a powerful method for forming a stable, five-membered 1,2,3-triazole ring.

Thermal Cycloaddition: The uncatalyzed reaction with an organic azide (B81097) requires elevated temperatures and, for an unsymmetrical internal alkyne like 7-Hexadecyne, 16,16-diethoxy-, often results in a mixture of regioisomers. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike the more common copper-catalyzed version (CuAAC), which is primarily effective for terminal alkynes, ruthenium-catalyzed cycloadditions are well-suited for internal alkynes. wikipedia.orgorganic-chemistry.org Using a ruthenium catalyst, such as [Cp*RuCl], allows for the regioselective synthesis of fully substituted 1,5-triazoles. organic-chemistry.org

Other [3+2] Cycloadditions: Sydnones, a class of mesoionic heterocyclic compounds, can also undergo [3+2] cycloaddition with internal alkynes upon heating to form polysubstituted pyrazoles. beilstein-journals.orgnih.gov

The triple bond can be cleaved under strong oxidizing conditions. libretexts.org This oxidative cleavage is a useful tool for breaking the carbon chain and introducing carboxylic acid functionalities.

Ozonolysis: Treatment with ozone (O₃) followed by a workup cleaves the triple bond. For an internal alkyne, this reaction yields two carboxylic acids. masterorganicchemistry.com The ozonolysis of 7-Hexadecyne, 16,16-diethoxy- would produce heptanoic acid and 9,9-diethoxynonanoic acid.

Permanganate (B83412) Oxidation: A similar cleavage can be achieved using hot, basic potassium permanganate (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction initially forms a vicinal tetracarbonyl intermediate which is then cleaved to yield the carboxylate salts of the same two carboxylic acids. A subsequent acidic workup is required to protonate the carboxylates. libretexts.org Under neutral, milder conditions, permanganate can oxidize the alkyne to a vicinal dicarbonyl without cleaving the carbon-carbon bond. libretexts.org

| Oxidizing Agent | Conditions | Products |

| Ozone (O₃), then H₂O | Cleavage | Heptanoic acid + 9,9-Diethoxynonanoic acid |

| Potassium Permanganate (KMnO₄) | Hot, basic | Heptanoic acid + 9,9-Diethoxynonanoic acid (after acid workup) |

| Potassium Permanganate (KMnO₄) | Neutral, mild | 8,9-Dioxohexadecane, 16,16-diethoxy- |

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. The regioselectivity for an unsymmetrical internal alkyne is a key consideration.

Hydroboration-Oxidation: This two-step process achieves the hydration of the alkyne. The addition of a borane (B79455) reagent across the triple bond is followed by oxidation with hydrogen peroxide in a basic solution. pearson.comwikipedia.org For an unsymmetrical internal alkyne, hydroboration with standard borane (BH₃) can lead to a mixture of two ketones, as the boron can add to either of the sp-hybridized carbons with little preference. pearson.comlibretexts.orgchemistrysteps.com However, using a sterically bulky borane reagent, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), can improve regioselectivity. wikipedia.orgorganicchemistrytutor.comorganicchemistrytutor.com The bulky borane will preferentially add to the less sterically hindered carbon of the triple bond. In the case of 7-Hexadecyne, 16,16-diethoxy-, the C8 position is slightly more hindered due to the longer chain, so the boron would preferentially add to C7. Subsequent oxidation would yield a mixture of ketones, with 8-hexadecanone, 16,16-diethoxy- as the likely major product. The initial enol intermediate rapidly tautomerizes to the more stable ketone. libretexts.orgucalgary.ca

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne is a powerful method for synthesizing vinylsilanes. nih.govacs.org This transformation is typically catalyzed by transition metals like copper or ruthenium. nih.govnih.gov The reaction's regio- and stereoselectivity are highly dependent on the choice of catalyst and ligands. acs.orgacs.org For unsymmetrical internal alkynes, achieving high selectivity can be challenging and may result in a mixture of isomeric vinylsilane products. nih.govacs.org These vinylsilane products are valuable synthetic intermediates for cross-coupling reactions and other transformations. nih.gov

Reactivity of the 16,16-Diethoxy Acetal Functionality

The diethoxy acetal group at the C16 position is generally stable under neutral and basic conditions, making it an effective protecting group for an aldehyde. chemistrysteps.commasterorganicchemistry.com Its primary reactivity is its cleavage under acidic conditions to regenerate the parent carbonyl group.

The presence of an acid catalyst and water will hydrolyze the acetal back to its corresponding aldehyde and two equivalents of alcohol. youtube.comyoutube.comorganicchemistrytutor.com This reaction is an equilibrium process, and the reverse reaction, acetal formation, is driven by the removal of water. To ensure complete cleavage of the acetal, the hydrolysis is performed with a large excess of water. chemistrysteps.comyoutube.com

The mechanism involves the following steps:

Protonation of one of the ether oxygens by the acid catalyst. chemistrysteps.comyoutube.com

This protonation converts the ethoxy group into a good leaving group (ethanol).

The leaving group departs, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion. chemistrysteps.com

A water molecule acts as a nucleophile and attacks the electrophilic carbon. chemistrysteps.comyoutube.com

Deprotonation of the newly added water molecule yields a hemiacetal intermediate.

The second ether oxygen is then protonated, leaves as another molecule of ethanol (B145695), and the hydroxyl group helps to form a protonated aldehyde.

Final deprotonation yields the aldehyde, 16-oxohexadeca-7-yn-1-al, and regenerates the acid catalyst. chemistrysteps.com

This selective deprotection allows for the unmasking of the aldehyde functionality after transformations have been performed on the alkyne portion of the molecule.

Transacetalization and Exchange Reactions

Transacetalization is a key reaction pathway for the 16,16-diethoxy- moiety of the molecule. This process involves the exchange of the ethoxy groups of the acetal with other alcohol groups. The reaction is typically catalyzed by acid and is reversible, with the equilibrium position influenced by the concentration of the reactants and the removal of byproducts. researchgate.netresearchgate.net

For 7-Hexadecyne, 16,16-diethoxy-, this reaction can be represented as: R-CH(OEt)₂ + 2 R'OH ⇌ R-CH(OR')₂ + 2 EtOH (where R = -(CH₂)₈-C≡C-(CH₂)₅CH₃ and R' is a different alkyl or aryl group)

This transformation is valuable for modifying the terminal end of the molecule or for introducing it onto a polymer backbone containing hydroxyl groups. The reaction generally proceeds through a hemiacetal intermediate. researchgate.netresearchgate.net Studies on analogous systems show that both acyclic and cyclic acetals can undergo these exchange reactions. acs.org While often acid-catalyzed, some acetal exchange reactions can be thermally induced at high temperatures (e.g., 150 °C) without a catalyst. researchgate.net

The efficiency and rate of transacetalization can be influenced by the nature of the alcohol and the catalyst used. Common catalysts include Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zirconium tetrachloride or erbium triflate. organic-chemistry.orgorganic-chemistry.org

Table 1: Catalysts for Acetalization and Transacetalization Reactions

| Catalyst | Reaction Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Perchloric acid on silica (B1680970) gel | Solvent-free or with alcohol | Aldehydes, Ketones | organic-chemistry.org |

| Tetrabutylammonium tribromide | Absolute alcohol | Carbonyl compounds | organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Mild conditions | Carbonyl compounds | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone, room temp. or microwave | Deprotection of acetals/ketals | organic-chemistry.org |

| Iodine (catalytic) | Neutral conditions | Deprotection of acetals/ketals | organic-chemistry.org |

Mechanistic Investigations of Key Reaction Pathways

Mechanism of Transacetalization: The acid-catalyzed transacetalization mechanism begins with the protonation of one of the ethoxy groups by an acid catalyst (H-A). This converts the ethoxy group into a good leaving group (ethanol).

Protonation: An oxygen atom of the acetal is protonated.

Formation of a Carboxonium Ion: The protonated acetal eliminates a molecule of ethanol to form a resonance-stabilized carboxonium ion. This is generally considered the rate-determining step. nih.gov

Nucleophilic Attack: A molecule of the new alcohol (R'-OH) acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.

Deprotonation: The resulting protonated intermediate is deprotonated to yield a hemiacetal.

Repeat: The sequence repeats for the second ethoxy group to form the new acetal.

The entire process is a series of equilibria, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. researchgate.net

Mechanism of Alkyne Reduction (Dissolving Metal): The reduction of the internal alkyne to a trans-alkene using sodium in liquid ammonia follows a radical pathway.

Electron Transfer: A sodium atom donates an electron to the alkyne π-system, forming a radical anion.

Protonation: The radical anion is protonated by the solvent (ammonia) to give a vinylic radical.

Second Electron Transfer: A second sodium atom donates an electron to the vinylic radical, forming a vinylic anion. The trans configuration is favored as it minimizes steric repulsion.

Second Protonation: The vinylic anion is protonated by another ammonia molecule to yield the final trans-alkene product.

This mechanism proceeds under strongly basic conditions, ensuring the stability of the acetal group at the far end of the carbon chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This process provides a fragmentation pattern that acts as a structural fingerprint of the compound.

In a typical MS/MS experiment, the parent molecule is first ionized and isolated. This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragments. These fragments are then analyzed to produce a product ion spectrum. The fragmentation pathways are governed by the chemical structure of the molecule, with cleavage often occurring at weaker bonds or leading to the formation of stable ions or neutral losses. For a compound like 7-Hexadecyne, 16,16-diethoxy-, fragmentation would be expected to occur at the C-C bonds of the alkyl chain, around the alkyne group, and at the ether linkages of the diethoxy group. However, without experimental data, the precise fragmentation pattern remains speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For 7-Hexadecyne, 16,16-diethoxy-, one would expect to observe characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain, a weak C≡C stretching vibration for the internal alkyne, and C-O stretching vibrations for the ether linkages.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is complementary to IR spectroscopy. The selection rules for Raman activity differ from those for IR activity, meaning that some vibrations may be visible in one technique but not the other. For instance, the C≡C stretch of a symmetrically substituted alkyne is often weak in the IR spectrum but produces a strong signal in the Raman spectrum.

No experimental IR or Raman spectra for 7-Hexadecyne, 16,16-diethoxy- are currently available in the scientific literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface-Modified Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a powerful tool for studying the surface chemistry of materials that have been modified with a specific compound.

If 7-Hexadecyne, 16,16-diethoxy- were used to modify a surface, XPS could be employed to confirm its presence and investigate its interaction with the substrate. High-resolution spectra of the C 1s and O 1s regions would provide information about the chemical environment of the carbon and oxygen atoms in the molecule, potentially distinguishing between the alkyl chain, the alkyne, and the diethoxy groups. However, no studies utilizing XPS to analyze surfaces modified with this specific compound have been published.

Other Advanced Chromatographic and Spectroscopic Techniques

In addition to the techniques mentioned above, other advanced methods could be employed to characterize 7-Hexadecyne, 16,16-diethoxy-. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be suitable for separating the compound from a mixture and providing mass information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for a complete structural elucidation, providing detailed information about the connectivity of atoms in the molecule.

Unfortunately, as with the other techniques, no published data from the application of these advanced chromatographic and spectroscopic methods to 7-Hexadecyne, 16,16-diethoxy- could be located.

Computational and Theoretical Investigations of 7 Hexadecyne, 16,16 Diethoxy

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations offer fundamental insights into the electronic structure and bonding of molecules like 7-Hexadecyne, 16,16-diethoxy-. The internal alkyne group is a key feature, characterized by a carbon-carbon triple bond consisting of one strong sigma (σ) bond and two weaker pi (π) bonds. rutgers.edu This creates a region of high electron density, rendering it nucleophilic. rutgers.edu The carbon atoms of the triple bond are sp-hybridized, leading to a linear geometry with bond angles of approximately 180°. unacademy.comlibretexts.org This linearity imposes specific conformational constraints on the long alkyl chain.

The carbon-carbon triple bond length is significantly shorter than that of double (ethene, 1.33 Å) or single (ethane, 1.54 Å) bonds, typically around 1.20 Å. rutgers.edu The presence of the long alkyl chain and the terminal diethoxyacetal group can subtly influence the electronic properties of the alkyne through inductive effects, although these are generally modest over long distances. The oxygen atoms in the diethoxyacetal group, with their lone pairs of electrons, introduce localized regions of negative electrostatic potential at the terminus of the molecule.

| Parameter | Typical Value for Internal Alkynes | Description |

|---|---|---|

| C≡C Bond Length | ~1.20 Å | The distance between the two sp-hybridized carbon atoms of the triple bond. rutgers.edu |

| C-C≡C Bond Angle | ~180° | The angle formed by the triple bond and the adjacent single bonds, reflecting linear geometry. rutgers.eduunacademy.com |

| Hybridization | sp | The hybridization state of the carbon atoms involved in the triple bond. rutgers.eduunacademy.com |

| Bond Composition | 1 σ bond, 2 π bonds | The types of orbital overlap that constitute the carbon-carbon triple bond. rutgers.edu |

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state properties of molecules. For 7-Hexadecyne, 16,16-diethoxy-, DFT calculations can predict its optimized three-dimensional structure, bond lengths, bond angles, and vibrational frequencies with high accuracy. These calculations are essential for understanding the molecule's stability and preferred conformation.

DFT studies on analogous systems, such as long-chain alkanes and acetals, have shown that the ground state conformation results from a delicate balance between stabilizing stereoelectronic interactions and destabilizing steric repulsions. nih.gov For the acetal (B89532) group, specific stereoelectronic effects, such as the anomeric effect (nO -> σ*C-O interactions), play a crucial role in determining its geometry. nih.govimperial.ac.uk DFT calculations can quantify the energy of these interactions. nih.gov The long hydrocarbon chain will tend to adopt a low-energy, staggered conformation to minimize steric strain. DFT is also widely used to investigate reaction mechanisms involving alkynes, such as isomerization and addition reactions. acs.orgnih.govrsc.orgresearchgate.net

| Property | Information Provided by DFT | Relevance to 7-Hexadecyne, 16,16-diethoxy- |

|---|---|---|

| Optimized Geometry | Most stable 3D arrangement of atoms. | Predicts the molecule's shape, including the linear alkyne segment and the conformation of the alkyl chain and acetal. |

| Thermodynamic Properties | Enthalpy, Gibbs free energy, entropy. | Assesses the relative stability of different conformers and predicts reaction favorability. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy and shape of the highest occupied and lowest unoccupied molecular orbitals. | Indicates regions of reactivity; the alkyne π-system is expected to be a major component of the HOMO. |

| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra. | Aids in the experimental identification and characterization of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Behavior

Due to its long, flexible alkyl chain, 7-Hexadecyne, 16,16-diethoxy- can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are an ideal tool to explore this conformational landscape and understand the molecule's dynamic behavior over time. nih.govresearchgate.netfigshare.com By simulating the movement of atoms based on a given force field, MD can reveal how the molecule folds, flexes, and interacts with its environment.

Simulations on similar long-chain hydrocarbons have been used to study properties like density, viscosity, and self-arrangement. nih.govmdpi.com For 7-Hexadecyne, 16,16-diethoxy-, MD simulations could elucidate the flexibility of the chain, the rotational freedom around the C-C single bonds, and the spatial relationship between the internal alkyne and the terminal acetal group. These simulations are particularly valuable for understanding how the molecule might behave in different phases (e.g., in solution or as part of a larger assembly), providing insights that are inaccessible from static calculations. mdpi.com

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For 7-Hexadecyne, 16,16-diethoxy-, this is particularly relevant for reactions involving the alkyne functional group, such as additions, cycloadditions, or isomerizations. nih.govacs.orgrsc.org By modeling the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy barrier.

DFT calculations are commonly employed to locate and characterize transition structures. researchgate.netresearchgate.netmdpi.com For example, the mechanism of alkyne hydrothiolation or hydroselenation has been studied computationally, confirming concerted pathways and identifying the rate-determining steps. researchgate.netresearchgate.net Similarly, the insertion of alkynes into metal-ligand bonds is another area where computational modeling has provided crucial mechanistic insights. acs.orgrsc.org For 7-Hexadecyne, 16,16-diethoxy-, transition state modeling could be used to predict its reactivity in various organic transformations, guiding synthetic efforts.

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which is invaluable for their experimental characterization. uni-wuerzburg.de For 7-Hexadecyne, 16,16-diethoxy-, key spectroscopic features can be calculated.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict vibrational frequencies. The C≡C stretch of an internal alkyne typically appears in the Raman spectrum, though it can be weak in the IR spectrum. acs.org The predicted spectrum can be compared with experimental data to confirm the molecule's structure. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly simulating the spectrum, DFT can be used to calculate NMR shielding constants, which can then be converted into chemical shifts (¹H and ¹³C). This helps in assigning peaks in experimental NMR spectra. For instance, the sp-hybridized carbons of the alkyne would have characteristic ¹³C chemical shifts.

The accuracy of these predictions allows for a direct comparison with experimental results, serving as a powerful tool for structural verification. nih.gov

| Spectroscopy Type | Predicted Feature | Typical Calculated Range/Value |

|---|---|---|

| Raman | C≡C Stretch | ~2100-2260 cm⁻¹ |

| ¹³C NMR | Alkynyl Carbons (C≡C) | ~65-90 ppm |

| ¹³C NMR | Acetal Carbon (O-C-O) | ~95-110 ppm |

| ¹H NMR | Protons on Acetal (CH(OR)₂) | ~4.5-5.5 ppm |

Cheminformatics and In Silico Design of Novel Alkyne-Acetal Architectures

Cheminformatics combines chemistry, computer science, and information technology to analyze chemical data and design new molecules with desired properties. ifpenergiesnouvelles.com Using the structure of 7-Hexadecyne, 16,16-diethoxy- as a scaffold, cheminformatics and in silico design principles can be applied to create novel architectures.

By systematically modifying the structure—for example, by changing the chain length, the position of the alkyne, or the nature of the acetal group—large virtual libraries of related compounds can be generated. Machine learning models can then be trained on data from these libraries to predict properties such as reactivity, solubility, or potential biological activity. vu.nl This in silico screening process accelerates the discovery of new molecules for specific applications, such as materials science or drug discovery, by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Applications in Chemical Sciences and Materials Development

Role as Versatile Synthetic Building Blocks and Intermediates

The bifunctional nature of 7-Hexadecyne, 16,16-diethoxy-, featuring both an internal alkyne and a terminal acetal (B89532) group, positions it as a highly versatile building block in organic synthesis. The internal alkyne can participate in a wide array of chemical transformations, including various coupling reactions, cycloadditions, and hydrofunctionalizations. The acetal group, a stable protecting group for aldehydes, can be selectively deprotected under acidic conditions to reveal a reactive aldehyde functionality. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable intermediate for the synthesis of complex target molecules.

The long C16 hydrocarbon chain imparts significant lipophilicity to the molecule, a property that can be exploited in the synthesis of amphiphilic molecules, surfactants, and other compounds designed for self-assembly or for interaction with biological membranes.

Functionalization Strategies in Polymer Science and Materials Chemistry

The unique structural features of 7-Hexadecyne, 16,16-diethoxy- make it an attractive candidate for the functionalization of polymers and the development of advanced materials.

Incorporation into Conjugated Polymer Systems

While direct incorporation of long alkyl chains into the backbone of conjugated polymers can be challenging, 7-Hexadecyne, 16,16-diethoxy- could potentially be utilized as a side-chain modifying agent. The alkyne group can be attached to a pre-functionalized polymer backbone via reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This post-polymerization functionalization strategy allows for the precise introduction of the diethoxy acetal-terminated alkyl chain onto the polymer.

The introduction of such side chains can significantly influence the physical and electronic properties of the conjugated polymer. The long, flexible alkyl chains can enhance solubility in organic solvents, improve processability, and affect the solid-state packing and morphology of the polymer films, which are critical factors for their performance in electronic devices.

Surface Functionalization via Thiol-yne Click Chemistry

The internal alkyne of 7-Hexadecyne, 16,16-diethoxy- is a suitable substrate for thiol-yne click chemistry. This reaction, typically initiated by radicals or UV light, allows for the efficient and covalent attachment of thiol-containing molecules to the alkyne. This strategy can be employed for the surface functionalization of various materials.

For instance, a surface bearing thiol groups can be readily modified with 7-Hexadecyne, 16,16-diethoxy-. Subsequent deprotection of the acetal would expose aldehyde groups on the surface, which could then be used for further chemical modifications, such as the immobilization of biomolecules or the attachment of other functional moieties. This approach offers a powerful tool for tailoring the surface properties of materials for applications in biosensing, chromatography, and biocompatible coatings.

Precursors for the Synthesis of Complex Organic Molecules

The combination of a long hydrocarbon chain, an internal alkyne, and a latent aldehyde functionality makes 7-Hexadecyne, 16,16-diethoxy- a valuable precursor for the synthesis of a variety of complex organic molecules.

Upon deprotection, the resulting alkynyl aldehyde can undergo a plethora of transformations. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The internal alkyne can be hydrogenated to either a cis-alkene or an alkane, or it can be transformed into other functional groups, providing a handle for further molecular diversification. This synthetic versatility opens avenues for the construction of natural products, pharmaceuticals, and other intricate organic structures.

Development of Advanced Chemical Probes and Sensors

The unique characteristics of 7-Hexadecyne, 16,16-diethoxy- also suggest its potential utility in the development of chemical probes and sensors. The long lipophilic chain can facilitate the incorporation of the molecule into lipid bilayers or other nonpolar environments. The alkyne functionality can serve as a reactive handle for the attachment of fluorophores, quenchers, or other signaling units via click chemistry.

Following the attachment of a reporter group, the deprotection of the acetal to an aldehyde would provide a reactive site that could be designed to interact with specific analytes. For example, the aldehyde could react with primary amines of biomolecules, leading to a change in the local environment of the reporter group and a detectable signal. This strategy could be employed to design probes for the detection of specific enzymes, metabolites, or other biologically relevant molecules.

Interactive Data Table: Physicochemical Properties of 7-Hexadecyne, 16,16-diethoxy-

| Property | Value |

| Molecular Formula | C20H38O2 |

| Molecular Weight | 310.5 g/mol |

| IUPAC Name | 16,16-diethoxyhexadec-7-yne |

| Synonyms | 9-Hexadecynal diethyl acetal |

| CAS Number | 71487-14-4 |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Transformations

The internal alkyne of 7-Hexadecyne, 16,16-diethoxy- is a key site for molecular elaboration. Future research will likely focus on developing novel catalytic systems to achieve highly selective and efficient transformations of this functional group. While transition-metal catalysis of alkynes is well-established, significant opportunities exist for innovation. proquest.comproquest.comnih.gov

Key research avenues include:

Regio- and Stereoselective Functionalization: A primary challenge with unsymmetrical internal alkynes is controlling the regioselectivity of addition reactions. The development of sophisticated catalysts, potentially featuring designer ligands, could enable precise control over where new functionalities are introduced on either side of the triple bond. proquest.comacs.org This would allow for the synthesis of specific isomers of multi-substituted alkenes, which are valuable motifs in bioactive compounds and organic materials. acs.org

Synergistic Catalysis: The use of cooperative catalyst systems, such as dual copper/palladium catalysis, could unlock novel transformations. proquest.comnih.gov For instance, such systems could facilitate differential dihydrofunctionalization, where both pi bonds of the alkyne are functionalized in a single, controlled operation to create complex benzylic alkyl boronates. proquest.comnih.gov

Gold- and Photoredox-Catalyzed Reactions: Homogeneous gold catalysis offers a powerful strategy for the oxidative functionalization of alkynes, enabling the formation of complex molecular skeletons. nih.gov Similarly, organic photoredox catalysis presents a mild and efficient method for the divergent functionalization of alkynes with a broad range of nucleophiles, potentially leading to vinyl cation radical intermediates. nih.gov

| Catalytic Strategy | Potential Transformation of 7-Hexadecyne, 16,16-diethoxy- | Key Advantage |

|---|---|---|

| Regioselective Hydrofunctionalization | Addition of H-X (e.g., H-B, H-Si, H-N, H-C) across the alkyne to produce specific vinyl boranes, silanes, enamines, or alkenes. | Control over product isomerism. proquest.com |

| Synergistic Cu/Pd Catalysis | Reductive coupling with aryl halides and boranes to form complex alkyl boronates. nih.gov | Builds molecular complexity in a single step. proquest.com |

| Gold-Catalyzed Multifunctionalization | Oxo-arylfluorination or oxo-arylalkenylation to create highly functionalized ketones after deprotection. nih.gov | Formation of multiple new chemical bonds in one reaction. nih.gov |

| Organic Photoredox Catalysis | Difunctionalization with various nucleophiles (halides, sulfonamides) under visible light. nih.gov | Mild reaction conditions and broad substrate scope. nih.gov |

Integration of 7-Hexadecyne, 16,16-diethoxy- into Responsive Materials and Smart Systems

The bifunctional nature of 7-Hexadecyne, 16,16-diethoxy- makes it an attractive candidate for the design of advanced polymers and "smart" materials. The alkyne can serve as a handle for polymerization or cross-linking, while the diethoxy acetal (B89532) acts as a latent functional group that can be unmasked by a specific stimulus.

Stimuli-Responsive Polymers: The acetal group is stable under neutral or basic conditions but can be readily hydrolyzed to an aldehyde under acidic conditions. This property could be exploited to create pH-responsive materials. For example, polymers incorporating this molecule could be designed to release a payload or change their physical properties (e.g., solubility, swelling) in an acidic environment.

Cross-Linked Networks and Gels: The alkyne functionality is a versatile tool for creating cross-linked polymer networks. Thiol-yne "click" chemistry, for instance, can be initiated by UV light to rapidly form stable thioether linkages, yielding elastomers or hydrogels. acs.orgresearchgate.net The mechanical properties of these materials could be tuned by controlling the cross-linking density. acs.orgresearchgate.net

Functional Surfaces: By grafting 7-Hexadecyne, 16,16-diethoxy- onto a surface, the alkyne group can be used to "click" various molecules, such as zwitterionic polymers or biomolecules, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.net This could be used to create low-fouling surfaces for biomedical devices or biosensors. mdpi.com The latent aldehyde could then be deprotected to allow for secondary surface functionalization.

| Stimulus | Responsive Moiety | Potential System Response | Application |

|---|---|---|---|

| Acidic pH | 16,16-diethoxy- (Acetal) | Hydrolysis to aldehyde, altering polarity or enabling secondary reactions. | Drug delivery, sensors. |

| UV Light | 7-Hexadecyne (Alkyne) | Thiol-yne cross-linking to form a polymer network. acs.orgresearchgate.net | Hydrogels, elastomers, 3D printing. acs.org |

| Chemical Signal (Azide) | 7-Hexadecyne (Alkyne) | Surface conjugation via click chemistry. mdpi.com | Functional coatings, biosensors. mdpi.com |

Advancements in Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For 7-Hexadecyne, 16,16-diethoxy- and its derivatives to find widespread application, efficient and scalable synthesis methods are required. Flow chemistry offers significant advantages over traditional batch processing for the production of complex organic molecules. researchgate.netacs.orgazolifesciences.comrsc.org

Future research in this area will likely involve:

Development of Continuous Flow Processes: Designing a multi-step continuous flow synthesis of 7-Hexadecyne, 16,16-diethoxy- would improve safety, reproducibility, and throughput. acs.orgrsc.org Flow reactors provide superior heat and mass transfer, allowing for reactions to be run under conditions that are difficult or hazardous in batch, such as at high temperatures and pressures (superheated conditions). azolifesciences.comacs.org

Telescoped Synthesis: Linking multiple flow reactors together can create a "telescoped" process where the output of one reaction becomes the input for the next without intermediate purification steps. acs.orgmpg.de This dramatically reduces waste, time, and manual labor.

Automated Optimization: Integrating flow reactors with automated control systems and real-time analytics (e.g., spectroscopy) allows for rapid optimization of reaction conditions. This can accelerate the discovery of ideal parameters for the synthesis and derivatization of the target molecule.

Harnessing Machine Learning and Artificial Intelligence for Predictive Chemical Design

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes. nih.govnih.govacs.org These computational tools can accelerate the exploration of the chemical space surrounding 7-Hexadecyne, 16,16-diethoxy-.

Emerging applications include:

Predictive Reaction Modeling: AI algorithms, trained on vast datasets of chemical reactions, can predict the most likely products, yields, and optimal conditions for the functionalization of the alkyne or acetal groups. nih.gov This can guide experimental design and reduce the number of trial-and-error experiments.

De Novo Design of Derivatives: ML models can be used to design novel derivatives of 7-Hexadecyne, 16,16-diethoxy- with specific desired properties. longdom.orgresearchgate.net For instance, a model could be trained to predict the material properties (e.g., Young's modulus, degradation rate) of polymers derived from this molecule, allowing for the in silico design of materials for specific applications.

Virtual Screening: By generating a virtual library of potential derivatives, ML and computational chemistry methods can screen for molecules with high potential for a specific function, such as bioactivity or utility in organic electronics, before committing resources to their synthesis. researchgate.netnih.gov

Exploration of New Chemical Space through Derivatization and Functionalization Strategies

The true value of 7-Hexadecyne, 16,16-diethoxy- lies in its potential as a scaffold for creating a diverse library of new molecules. Both the alkyne and the protected aldehyde are gateways to a vast chemical space.

Future research will undoubtedly focus on:

Alkyne Transformations: The carbon-carbon triple bond can participate in a wide array of reactions beyond those already mentioned. khanacademy.orglibretexts.org These include cycloadditions (e.g., Huisgen 1,3-dipolar cycloaddition), hydroalkylation to form functionalized alkenes, and differential dihydrofunctionalization. nih.govnih.gov

Acetal and Aldehyde Chemistry: After deprotection, the terminal aldehyde can be used in numerous classical transformations, such as Wittig reactions, reductive aminations, and aldol (B89426) condensations, to further extend the molecular framework.

Orthogonal Functionalization: A key strategy will be the development of orthogonal reaction sequences where the alkyne and the acetal can be modified independently of one another. This would allow for the precise and controlled synthesis of highly complex and multifunctional molecules from a single, versatile starting material.

| Functional Group | Reaction Class | Example Reaction | Resulting Functionality |

|---|---|---|---|

| Alkyne | Cycloaddition | Huisgen 1,3-dipolar cycloaddition with an azide (B81097) | Triazole ring |

| Alkyne | Hydroalkylation | Coupling with α-bromo carbonyls | Functionalized E-alkene nih.gov |

| Alkyne | Hydration | Mercury-catalyzed hydration | Ketone youtube.com |

| Diethoxy (Acetal) | Deprotection | Acid-catalyzed hydrolysis | Aldehyde |

| Aldehyde (post-deprotection) | Reductive Amination | Reaction with an amine and a reducing agent | Amine |

| Aldehyde (post-deprotection) | Wittig Reaction | Reaction with a phosphonium (B103445) ylide | Alkene |

Q & A

Q. What are the established synthetic pathways for 7-hexadecyne, 16,16-diethoxy-, and what purification methods are recommended?

The synthesis typically involves alkynylation followed by ethoxylation at the terminal carbon. Ethoxylation can be achieved using ethylene oxide under controlled acidic or basic conditions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional distillation due to the compound’s high molecular weight and hydrophobicity. Critical quality control steps include GC-MS for purity assessment and NMR (¹H, ¹³C) to confirm the ethoxy group positioning .

Q. Which spectroscopic techniques are most effective for characterizing 7-hexadecyne, 16,16-diethoxy-?

Key techniques include:

- FT-IR : To confirm alkyne (C≡C stretch ~2100 cm⁻¹) and ethoxy (C-O stretch ~1100 cm⁻¹) functional groups.

- NMR : ¹H NMR for ethoxy proton environments (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and ¹³C NMR to resolve quaternary carbons.

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .

Q. What safety protocols are critical when handling 7-hexadecyne, 16,16-diethoxy- in the lab?

The compound may pose inhalation and skin irritation risks. Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation; store in airtight containers away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste protocols. Consult SDS for acute toxicity data and emergency response .

Advanced Research Questions

Q. How can researchers optimize the reactivity of 7-hexadecyne, 16,16-diethoxy- in Sonogashira cross-coupling reactions?

The terminal alkyne group enables cross-coupling, but steric hindrance from ethoxy groups may reduce efficiency. Strategies include:

Q. How should contradictory data on the compound’s solubility in polar solvents be resolved?

Discrepancies may arise from impurities or solvent batch variability. Design a systematic study:

Q. What methodologies assess the environmental persistence of 7-hexadecyne, 16,16-diethoxy-?

Conduct biodegradation studies using OECD 301B (CO₂ evolution test) or hydrolytic stability assays (pH 4–9 buffers, 25–50°C). Advanced techniques include LC-MS/MS to track degradation intermediates and QSAR modeling to predict ecotoxicity .

Q. How can computational modeling predict the compound’s behavior in lipid bilayer systems?

Use molecular dynamics (MD) simulations with force fields like CHARMM or AMBER. Parameters:

Q. What experimental designs are suitable for studying its catalytic activity in nanoparticle synthesis?

Employ a factorial design to test variables:

Q. How can researchers address solubility limitations in aqueous reaction systems?

Use co-solvents (e.g., THF/H₂O mixtures) or surfactants (e.g., SDS) to enhance dispersion. Alternatively, derivatize the compound with hydrophilic groups (e.g., PEGylation) while preserving the alkyne moiety .

Q. What strategies ensure stability during long-term storage under varying temperatures?

Perform accelerated stability studies (ICH Q1A guidelines):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.